An In-Depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS Number: 1236409-69-0)
An In-Depth Technical Guide to 1-(4-Nitrophenyl)cyclobutanecarbonitrile (CAS Number: 1236409-69-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)cyclobutanecarbonitrile is a unique chemical entity that stands at the intersection of several key areas in medicinal chemistry and organic synthesis. Its structure, featuring a cyclobutane ring, a nitrile group, and a nitrophenyl moiety, suggests a wealth of potential applications, from a versatile synthetic building block to a scaffold for novel therapeutic agents.
The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized for its valuable contributions to drug design.[1][2][3] Its three-dimensional, puckered nature offers an escape from the "flatland" of traditional aromatic ring systems, providing opportunities to improve physicochemical properties, enhance metabolic stability, and explore novel binding interactions with biological targets.[1][2][3] The incorporation of a cyclobutane ring can induce conformational restriction, a strategy often employed to increase potency and selectivity.[1][2]
The 4-nitrophenyl group is another feature of significant interest. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule.[4] Furthermore, it can serve as a synthetic handle for further chemical modifications, most notably its reduction to an aniline, a common pharmacophore in many drug classes.[5] The nitrile group, a versatile functional group, can participate in a wide range of chemical transformations and can also act as a hydrogen bond acceptor in biological systems.
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclobutanecarbonitrile, including a proposed synthetic route, predicted analytical data, and a discussion of its potential applications in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1236409-69-0 | N/A |
| Molecular Formula | C₁₁H₁₀N₂O₂ | N/A |
| Molecular Weight | 202.21 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Proposed Synthesis
A well-established method for the formation of such cyclobutane rings is the reaction of an arylacetonitrile with 1,3-dibromopropane in the presence of a base.[6][7]
Proposed Synthetic Protocol:
Reaction: Alkylation of 4-Nitrophenylacetonitrile with 1,3-Dibromopropane
Starting Materials:
-
4-Nitrophenylacetonitrile
-
1,3-Dibromopropane
-
Strong base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or a phase-transfer catalyst system)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Toluene)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent.
-
Base Addition: Carefully add the strong base to the solvent under a nitrogen atmosphere.
-
Nucleophile Addition: Dissolve 4-Nitrophenylacetonitrile in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of the base at a controlled temperature (e.g., 0 °C for NaH). Stir the mixture for a designated period to allow for the formation of the carbanion.
-
Electrophile Addition: Add 1,3-dibromopropane dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile.
Predicted Analytical and Spectroscopic Data
While experimental data is not publicly available, the expected spectroscopic signatures of 1-(4-Nitrophenyl)cyclobutanecarbonitrile can be predicted based on its structure and data from analogous compounds. These predictions are valuable for guiding the characterization of the synthesized molecule. Online NMR prediction tools can also provide estimated chemical shifts.[8][9][10]
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (around δ 7.5-8.5 ppm). The cyclobutane protons would appear as multiplets in the upfield region (around δ 2.0-3.0 ppm). |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-150 ppm. The nitrile carbon would be observed around δ 120-125 ppm. The quaternary carbon of the cyclobutane ring would be in the range of δ 40-50 ppm, and the methylene carbons of the cyclobutane ring would appear around δ 20-35 ppm. |
| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch would be expected around 2240-2260 cm⁻¹. Strong symmetric and asymmetric stretching bands for the nitro (NO₂) group would be observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 202.21. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the cyclobutane ring. |
Potential Applications in Drug Discovery and Development
The unique structural features of 1-(4-Nitrophenyl)cyclobutanecarbonitrile make it a promising scaffold and building block for the development of novel therapeutic agents.
As a Scaffold for Novel Bioactive Molecules
The cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient pharmacophoric groups in a defined spatial arrangement.[1][2][11] This can lead to improved binding affinity and selectivity for biological targets. The presence of the nitrile and nitrophenyl groups offers multiple points for diversification, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.
As a Synthetic Intermediate
The 4-nitrophenyl group can be readily reduced to the corresponding 4-aminophenyl group. This transformation opens up a vast chemical space for the synthesis of a wide range of derivatives. The resulting primary amine can be acylated, alkylated, or used in various coupling reactions to introduce diverse functionalities. This versatility makes 1-(4-Nitrophenyl)cyclobutanecarbonitrile a valuable intermediate for the synthesis of more complex molecules with potential biological activity. For instance, many biologically active compounds, including antimicrobial and antitumor agents, contain a cyclobutane moiety.[12][13]
Potential Therapeutic Areas
While the specific biological activity of 1-(4-Nitrophenyl)cyclobutanecarbonitrile has not been reported, its structural motifs are present in compounds with a wide range of therapeutic applications. The nitro group itself is a component of several approved drugs.[4][14] The cyclobutane ring is also found in a number of drug candidates.[1][2][3] Therefore, derivatives of this compound could be explored for their potential in areas such as:
-
Oncology: The conformational rigidity imparted by the cyclobutane ring could be exploited to design potent and selective enzyme inhibitors.
-
Neuroscience: The three-dimensional nature of the scaffold may allow for the development of ligands for challenging targets such as G-protein coupled receptors (GPCRs).
-
Infectious Diseases: The unique shape and functionality could lead to the discovery of novel antimicrobial agents.
Logical Relationship Diagram for Drug Discovery Potential
Caption: Potential of the core structure in drug discovery.
Conclusion
1-(4-Nitrophenyl)cyclobutanecarbonitrile is a fascinating molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited in the public domain, its structural components suggest that it could serve as a valuable building block for the creation of novel, three-dimensional molecules with diverse biological activities. The proposed synthetic route provides a clear path for its preparation, and the predicted analytical data will aid in its characterization. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
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